Cas no 52905-00-7 (N-(2-Aminophenyl)-3-methylbutanamide)

N-(2-Aminophenyl)-3-methylbutanamide is a synthetic organic compound featuring both an aromatic amine and an amide functional group, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. Its structure allows for selective reactivity in coupling and condensation reactions, particularly in the development of heterocyclic compounds. The presence of the 2-aminophenyl moiety enhances its utility in metal coordination and ligand design. The 3-methylbutanamide side chain contributes to improved solubility in organic solvents, facilitating purification and downstream applications. This compound is valued for its stability under standard conditions and its role in producing biologically active derivatives, including potential agrochemicals and pharmacophores.
N-(2-Aminophenyl)-3-methylbutanamide structure
52905-00-7 structure
Product Name:N-(2-Aminophenyl)-3-methylbutanamide
CAS No:52905-00-7
MF:C11H16N2O
MW:192.257542610168
MDL:MFCD09047555
CID:1087404
PubChem ID:16775130
Update Time:2025-06-07

N-(2-Aminophenyl)-3-methylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-Aminophenyl)-3-methylbutanamide
    • butanamide, N-(2-aminophenyl)-3-methyl-
    • LogP
    • SCHEMBL11759644
    • CS-0118536
    • BS-38143
    • CCA90500
    • MFCD09047555
    • 52905-00-7
    • DB-298230
    • DTXSID80588290
    • AKOS000100555
    • STK519558
    • MDL: MFCD09047555
    • Inchi: 1S/C11H16N2O/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12/h3-6,8H,7,12H2,1-2H3,(H,13,14)
    • InChI Key: PQMGTKUOCXKMLN-UHFFFAOYSA-N
    • SMILES: O=C(CC(C)C)NC1C=CC=CC=1N

Computed Properties

  • Exact Mass: 192.12638
  • Monoisotopic Mass: 192.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12

N-(2-Aminophenyl)-3-methylbutanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B406233-100mg
N-(2-aminophenyl)-3-methylbutanamide
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$ 50.00 2022-06-07
TRC
B406233-500mg
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$ 65.00 2022-06-07
TRC
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$ 80.00 2022-06-07
abcr
AB265379-1 g
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€88.60 2023-04-26
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AB265379-5 g
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AB265379-10 g
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€228.20 2022-06-02
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